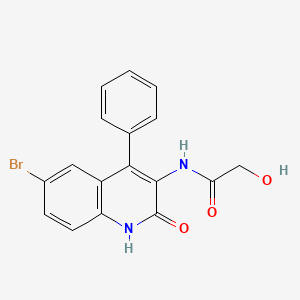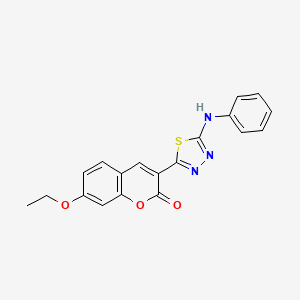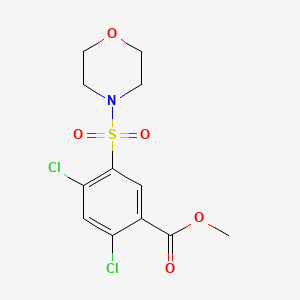
5-bromo-6'-methyl-2'-phenyl-2H-1,4'-bipyrimidine-2,4(3H)-dione
Vue d'ensemble
Description
5-bromo-6'-methyl-2'-phenyl-2H-1,4'-bipyrimidine-2,4(3H)-dione, also known as BrPhBPM, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of bipyrimidine derivatives and has been studied for its potential therapeutic applications.
Mécanisme D'action
Target of Action
Similar compounds have been used in suzuki–miyaura coupling reactions , which suggests that this compound might interact with palladium catalysts and other organoboron reagents.
Mode of Action
It’s plausible that it may participate in carbon–carbon bond forming reactions, such as the suzuki–miyaura coupling . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
Given its potential use in suzuki–miyaura coupling reactions , it could be involved in the synthesis of various organic compounds. This could potentially affect downstream biochemical pathways depending on the specific compounds synthesized.
Result of Action
Its potential role in suzuki–miyaura coupling reactions suggests that it could contribute to the formation of new carbon–carbon bonds, leading to the synthesis of various organic compounds.
Action Environment
The success of suzuki–miyaura coupling reactions, which this compound may be involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-bromo-6'-methyl-2'-phenyl-2H-1,4'-bipyrimidine-2,4(3H)-dione is its synthetic accessibility, which makes it a suitable candidate for drug development. It has also been found to exhibit high potency and selectivity against its target enzymes and proteins. However, one of the limitations of this compound is its poor solubility in water, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the study of 5-bromo-6'-methyl-2'-phenyl-2H-1,4'-bipyrimidine-2,4(3H)-dione. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the optimization of its pharmacokinetic properties to improve its bioavailability and efficacy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in other diseases.
Applications De Recherche Scientifique
5-bromo-6'-methyl-2'-phenyl-2H-1,4'-bipyrimidine-2,4(3H)-dione has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit cytotoxic activity against cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease, this compound has been found to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease. In Parkinson's disease, it has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.
Propriétés
IUPAC Name |
5-bromo-1-(6-methyl-2-phenylpyrimidin-4-yl)pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN4O2/c1-9-7-12(20-8-11(16)14(21)19-15(20)22)18-13(17-9)10-5-3-2-4-6-10/h2-8H,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUFIDRECKZBCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2)N3C=C(C(=O)NC3=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001172161 | |
| Record name | 5-Bromo-6′-methyl-2′-phenyl[1(2H),4′-bipyrimidine]-2,4(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001172161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
337487-29-3 | |
| Record name | 5-Bromo-6′-methyl-2′-phenyl[1(2H),4′-bipyrimidine]-2,4(3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=337487-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-6′-methyl-2′-phenyl[1(2H),4′-bipyrimidine]-2,4(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001172161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(4-bromophenyl)amino]methyl}-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B3460186.png)
![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-(2-furoyl)piperazine](/img/structure/B3460194.png)
![6-[(2-amino-2-oxoethyl)thio]-5-cyano-4-(4-methoxyphenyl)-2-methyl-N-phenylnicotinamide](/img/structure/B3460207.png)
![N-[4-(acetylamino)phenyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B3460210.png)

![N-{2-[(2-benzoyl-4-bromophenyl)amino]-2-oxoethyl}-3-(1-piperidinyl)propanamide](/img/structure/B3460226.png)

![3-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B3460231.png)
![methyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3460244.png)
![3-(3,5-dichlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B3460250.png)

![2-(1,3-benzoxazol-2-ylthio)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3460257.png)
![2-[(3-benzyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl)thio]acetamide](/img/structure/B3460271.png)
![4-ethyl-1-mercapto-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B3460279.png)